2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound belongs to the pyrrolo[3,4-d]isoxazole dione family, characterized by a fused bicyclic core with partial saturation. Its structure features three aryl substituents:
- 4-Methoxyphenyl: Provides electron-donating properties via the methoxy group.
- 3-Nitrophenyl: A strong electron-withdrawing group, influencing reactivity and electronic density.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O6/c1-33-19-11-9-16(10-12-19)26-23(29)20-21(14-3-2-4-18(13-14)28(31)32)27(34-22(20)24(26)30)17-7-5-15(25)6-8-17/h2-13,20-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHWDTQRGQNEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple aromatic rings and functional groups that may contribute to its biological activity. The presence of the chlorophenyl and methoxyphenyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G1 phase, likely through the modulation of key signaling pathways such as p53 and MAPK pathways .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics like ciprofloxacin. This suggests potential utility in treating bacterial infections resistant to conventional therapies .
- Anti-inflammatory Effects : In vitro studies have indicated that the compound can reduce pro-inflammatory cytokine levels in activated macrophages, suggesting a role in modulating immune responses .
Efficacy Against Cancer
A study evaluating the cytotoxic effects of various derivatives of pyrrolo[3,4-d]isoxazole compounds found that the target compound significantly inhibited the growth of A549 cells with an IC50 value of approximately 9 μM. This was accompanied by morphological changes indicative of apoptosis .
Antimicrobial Studies
Research on related pyrrole derivatives highlighted the compound's effectiveness against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL. These findings position it as a promising candidate for further development into antimicrobial agents .
Case Studies
- Case Study on MCF-7 Cells : In a controlled experiment, MCF-7 cells treated with varying concentrations of the compound exhibited a dose-dependent decrease in viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations (above 10 μM), linking biological activity directly to concentration levels.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent in therapeutic applications.
Data Tables
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent studies have highlighted the importance of similar compounds in the development of anticancer agents. For instance, derivatives containing the 4-chlorophenyl moiety have been synthesized and tested for their ability to inhibit specific kinases associated with cancer progression. A notable example includes a compound that demonstrated potent inhibitory activity against AKT2/PKBβ, a key player in glioma malignancy. This compound showed significant efficacy against glioblastoma cell lines while exhibiting low cytotoxicity towards non-cancerous cells, indicating a promising therapeutic index for further development .
Antioxidant Properties
Compounds with similar structural frameworks have been investigated for their antioxidant potential. Research into 5,6,7,8-tetrahydroisoquinoline derivatives bearing nitrophenyl groups has shown that these compounds can act as effective antioxidants. The incorporation of various pharmacophores has been linked to enhanced biological activity, making these derivatives candidates for further exploration in oxidative stress-related diseases .
Enzyme Inhibition and Drug Resistance
The increasing prevalence of drug resistance in cancer therapy underscores the need for novel therapeutic approaches. Compounds with dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA) have emerged as potential candidates for overcoming resistance mechanisms. For example, a derivative demonstrated IC50 values comparable to established inhibitors, highlighting its potential as a lead compound in cancer therapy .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that allow for the incorporation of various functional groups, enhancing its biological activity. Techniques such as NMR spectroscopy and X-ray diffraction have been employed to characterize these compounds thoroughly, providing insights into their structural properties and aiding in the design of more effective analogs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of new compounds. Studies have shown that modifications to the phenyl groups can significantly influence biological activity. For instance, substituting different halogens or functional groups on the phenyl rings has been linked to varying degrees of kinase inhibition and anticancer activity .
Data Table: Summary of Biological Activities
| Compound | Activity Type | IC50 (µM) | Target Enzyme/Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 0.09 | CDK2 |
| Compound B | Antioxidant | - | - |
| Compound C | Dual Inhibition | 0.45 | TRKA |
| Compound D | Glioblastoma Inhibition | - | Glioblastoma Cell Lines |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related pyrrolo-isoxazole diones:
Key Comparisons:
Substituent Effects: Electron-Withdrawing Groups: The target compound’s 3-NO₂ and 4-Cl groups increase electrophilicity compared to analogs with 4-(NMe₂) () or p-Tolyl (). This may enhance reactivity in nucleophilic substitutions or metal-catalyzed couplings. Aromatic Heterocycles: Thienyl (–12) introduces sulfur-based interactions, while the target’s nitro group may favor hydrogen bonding or charge-transfer complexes .
Synthesis and Reactivity :
- Cyclization methods in (using Et₃N) suggest that similar conditions could apply to the target compound .
- Unlike the target, and derivatives undergo post-synthetic modifications (e.g., triazole or thiazole formation) due to reactive substituents .
Spectroscopic Signatures: IR Spectroscopy: The target’s NO₂ group would show asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹, distinct from CF₃ (1100–1200 cm⁻¹ in ) or C=S (1243 cm⁻¹ in ) . ¹H-NMR: The 4-OMe group in the target would produce a singlet at δ ~3.8, differing from thienyl protons (δ 6.8–7.5 in –11) or methyl groups (δ 2.59 in ) .
Crystallography and Conformation: X-ray data for reveals a non-planar thienyl group, whereas the target’s nitro group may enforce planar geometry due to conjugation, affecting crystal packing .
Research Implications
The target compound’s combination of electron-donating (OMe) and withdrawing (Cl, NO₂) groups makes it a candidate for studying:
- Solubility-activity relationships : Polar nitro groups may improve aqueous solubility compared to lipophilic CF₃ ().
- Biological activity : Nitro groups are often associated with antimicrobial or anticancer properties, warranting comparison with pesticidal analogs (e.g., fluoroimide in ) .
- Material science : Planar conformation could enable applications in optoelectronics, contrasting with thienyl-containing derivatives (–12).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
